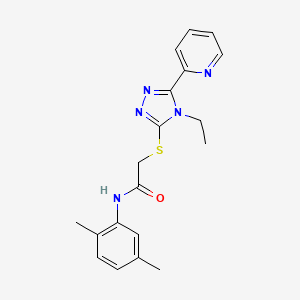![molecular formula C14H21N3O4S B4284126 METHYL 3-({[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4284126.png)
METHYL 3-({[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
概要
説明
Methyl 3-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a morpholine group, and a carbamoyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of 3-(4-morpholinyl)propylamine with methyl 3-amino-2-thiophenecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The production process would also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Methyl 3-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of METHYL 3-({[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Methyl 3-({[3-(4-morpholinyl)propyl]carbamoyl}amino)-2-thiophenecarboxylate
- 3-Methyl-1-{[3-(4-morpholinyl)propyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Methyl-8-{[3-(4-morpholinyl)propyl]amino}-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Methyl 3-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.
特性
IUPAC Name |
methyl 3-(3-morpholin-4-ylpropylcarbamoylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-20-13(18)12-11(3-10-22-12)16-14(19)15-4-2-5-17-6-8-21-9-7-17/h3,10H,2,4-9H2,1H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAQIFXNYJRSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(N-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4284059.png)
![methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4284067.png)
![4-(4-chloro-2-methylphenoxy)-N-[3-(N-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]butanamide](/img/structure/B4284077.png)

![METHYL 3-{[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4284102.png)
![methyl 3-({[(tetrahydro-2-furanylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4284122.png)
![4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4284134.png)
![2-ethyl-5-methyl-5'-phenyl-3'-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-3H,3'H-4,4'-biimidazole](/img/structure/B4284141.png)
![4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4284146.png)
![4-[(4-FLUOROPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4284149.png)
![N-[1-(4-ETHYLPHENYL)ETHYL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4284152.png)
![N-(4-ETHYLCYCLOHEXYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4284154.png)

